Cas no 4162-78-1 (Phenol, 2,4,6-tris[(diethylamino)methyl]-)

Phenol, 2,4,6-tris[(diethylamino)methyl]- structure
4162-78-1 structure
Product Name:Phenol, 2,4,6-tris[(diethylamino)methyl]-
CAS No:4162-78-1
MF:C21H39N3O
MW:349.553865671158
CID:324330
PubChem ID:18544187
Update Time:2025-04-19

Phenol, 2,4,6-tris[(diethylamino)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2,4,6-tris[(diethylamino)methyl]-
    • 2,4,6-tris(diethylaminomethyl)phenol
    • 4162-78-1
    • 2,4,6-Tris[(diethylamino)methyl]phenol
    • SCHEMBL5805285
    • DTXSID10594960
    • Inchi: 1S/C21H39N3O/c1-7-22(8-2)15-18-13-19(16-23(9-3)10-4)21(25)20(14-18)17-24(11-5)12-6/h13-14,25H,7-12,15-17H2,1-6H3
    • InChI Key: WIIVKNLYINAMDA-UHFFFAOYSA-N
    • SMILES: OC1C(=CC(=CC=1CN(CC)CC)CN(CC)CC)CN(CC)CC

Computed Properties

  • Exact Mass: 349.30957
  • Monoisotopic Mass: 349.309312876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 12
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.95
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